2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol is a highly fluorinated organic compound with the molecular formula C12HF9O. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol typically involves the reaction of pentafluorobenzyl chloride with 2,3,5,6-tetrafluorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various biological molecules. This can lead to the modulation of biochemical pathways and the exertion of specific effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluorophenol
- Pentafluorophenol
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
Uniqueness
2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol is unique due to its high degree of fluorination and the presence of both tetrafluorophenyl and pentafluorophenyl groups. This combination imparts distinctive chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
60008-51-7 |
---|---|
Molecular Formula |
C13H3F9O |
Molecular Weight |
346.15 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-[(2,3,4,5,6-pentafluorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H3F9O/c14-4-2(5(15)9(19)10(20)8(4)18)1-3-6(16)11(21)13(23)12(22)7(3)17/h23H,1H2 |
InChI Key |
NVQUGJBNXSTCMB-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)O)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.